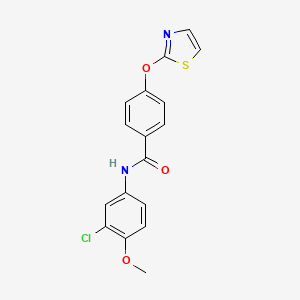

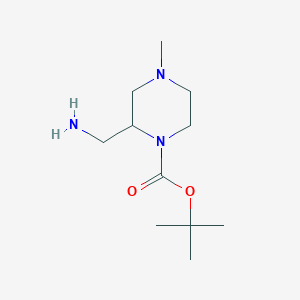

![molecular formula C10H14INO4 B2836162 Methyl (3R,4aR)-3-(iodomethyl)-1-oxo-4,5,6,7-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazine-4a-carboxylate CAS No. 2567489-90-9](/img/structure/B2836162.png)

Methyl (3R,4aR)-3-(iodomethyl)-1-oxo-4,5,6,7-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazine-4a-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oxazines are heterocyclic compounds containing an oxygen and a nitrogen atom in a double-bonded six-membered ring . They are used in various fields due to their interesting chemical properties .

Synthesis Analysis

Oxazine derivatives can be synthesized via various methods. For instance, one approach involves the annulation of aminoxy-tethered 1,7-enynes . Another method involves the synthesis of thiophene-based oxazine-ring substituted benzoxazine monomers & polymers .Molecular Structure Analysis

The molecular structure of oxazines is characterized by a six-membered ring containing one oxygen and one nitrogen atom .Chemical Reactions Analysis

Oxazine compounds can undergo various chemical reactions. For example, thiophene-based di-substituted benzoxazine undergoes ring-opening polymerization at a low temperature with minimal mass loss during polymerization .Physical And Chemical Properties Analysis

Oxazine compounds exhibit interesting physical and chemical properties. For instance, some oxazine compounds have been found to exhibit high lipophilicity and the ability to generate singlet oxygen .Scientific Research Applications

Synthesis and Reaction Studies

Synthesis and Reactions of 4-Oxiranylmethylfuro[3,2-b]pyrroles and Their Benzo Derivatives

This study discusses the synthesis of similar compounds by reacting starting compounds with chloromethyloxirane, leading to N-2-hydroxy-3-heteroaminopropyl-substituted compounds and substituted 4,5-dihydrofuro[2',3':4,5]pyrrolo[2,1-c][1,4]oxazin-8-ones (Krutošíková et al., 2001).

Pyrrolo[2,3-d]pyrimidine Derivatives in Synthesis of Novel Heterocyclic System

This research explores the synthesis of methyl 8-oxo-3H,8H-2a,5a,7-triazaacenaphthylene-2-carboxylate by iodination of related compounds, leading to iodomethylpyrimido[5',4':4,5]-pyrrolo[2,1-c][1,4]oxazine as a precursor for new tricyclic systems (Muzychka et al., 2019).

Antimicrobial Studies

- Synthesis and Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives: This paper discusses the synthesis of various pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, using similar compounds as starting materials (Hossan et al., 2012).

Novel Fungal Metabolites

- Isolation and Synthesis of Fungal Metabolites with Anti-Juvenile-Hormone and Insecticidal Activity: This research isolated new natural products similar to the compound of interest from Penicillium brevicompactum, showing significant biological activities (Cantín et al., 1999).

Other Applications

Oxidative Additions with 1,4-Dihydropyridines

A study demonstrating the synthesis of 3,4,4a,5,8,8a-Hexahydro-2H-pyrido[3,2-b][1,4]oxazine derivatives, showcasing the potential for developing new synthetic methods and compounds (Kumar et al., 2011).

Retro-ene Reactions in Heterocyclic Synthesis

This study discusses the synthesis of 4,5-dihydrooxazoles and 5,6-dihydro-4H-1,3-oxazines, providing insights into the potential applications of these compounds in heterocyclic synthesis (Ito & Miyajima, 1997).

Future Directions

properties

IUPAC Name |

methyl (3R,4aR)-3-(iodomethyl)-1-oxo-4,5,6,7-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazine-4a-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14INO4/c1-15-8(13)10-3-2-4-12(10)9(14)16-7(5-10)6-11/h7H,2-6H2,1H3/t7-,10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSBMNKWCBTBOV-GMSGAONNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCCN1C(=O)OC(C2)CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]12CCCN1C(=O)O[C@H](C2)CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14INO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (3R,4aR)-3-(iodomethyl)-1-oxo-4,5,6,7-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazine-4a-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

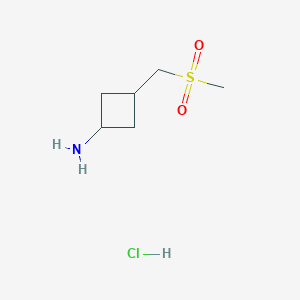

![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2836082.png)

![2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl cyclohexanecarboxylate](/img/structure/B2836090.png)

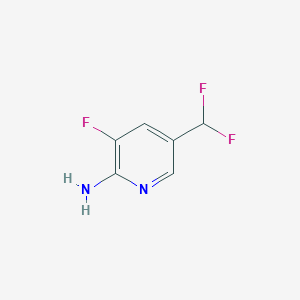

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2836093.png)

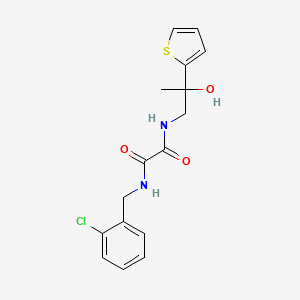

![(2,4-dimethylthiazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2836096.png)

![[5-Acetyloxy-3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] acetate](/img/structure/B2836097.png)